molecular formula C18H26N2O4S B5269007 1-(4-ETHOXYBENZENESULFONYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE

1-(4-ETHOXYBENZENESULFONYL)-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE

Cat. No.: B5269007
M. Wt: 366.5 g/mol
InChI Key: YNYOXHMOEGBZJT-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in pharmaceuticals or other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrrolidine-1-Carbonyl Group: This step involves the acylation of the piperidine ring using pyrrolidine-1-carbonyl chloride under basic conditions.

    Attachment of the 4-Ethoxybenzenesulfonyl Group: The final step involves the sulfonylation of the piperidine ring using 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the carbonyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

1-(4-Ethoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine
  • 1-(4-Chlorobenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine
  • 1-(4-Fluorobenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine

Uniqueness

1-(4-Ethoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-2-24-16-5-7-17(8-6-16)25(22,23)20-13-9-15(10-14-20)18(21)19-11-3-4-12-19/h5-8,15H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYOXHMOEGBZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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